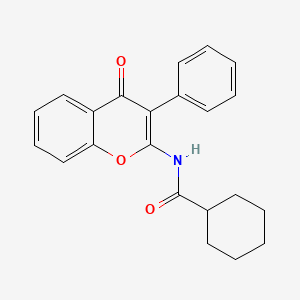

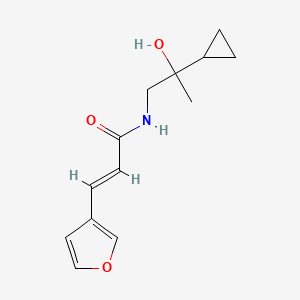

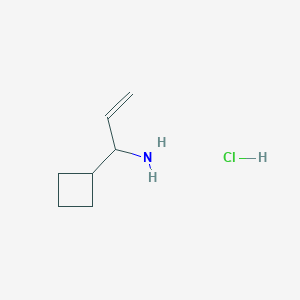

![molecular formula C9H8Br2N2O B2417198 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide CAS No. 358780-20-8](/img/structure/B2417198.png)

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” is a chemical compound . It’s part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science due to their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . They can also undergo multicomponent condensation reactions with 2-aminopyridines and arylglyoxals .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has demonstrated the synthesis of complex imidazo[1,2-α]pyridines, related to 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide, using carbon tetrabromide mediated oxidative C-N bond formation, highlighting metal-free conditions and mild reactions (Huo, Tang, Xie, Wang, & Dong, 2016).

- The efficacy of Indium(III) bromide in the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes has been noted, emphasizing its effectiveness in activating both alkyne and imine (Reddy, Reddy, Reddy, & Yadav, 2011).

- A study highlights an ultrasound-promoted and base-mediated regioselective bromination method for synthesizing C3-brominated imidazo[1,2-a]pyridines, avoiding metal catalysts and harsh conditions (Gui, Jiang, Guo, Zhang, Shen, Tang, You, Huo, & Wang, 2020).

Applications in Material Science and Coordination Chemistry

- Binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges have been synthesized, involving structures related to imidazo[1,2-a]pyridines, which offer insights into the coordination chemistry and electronic properties of these complexes (Cox, Aslanidis, & Karagiannidis, 2000).

- The creation of novel cadmium(II) metal-organic frameworks (MOFs) using bis(imidazolyl) and zwitterionic dicarboxylate ligands, related to the chemical structure of interest, has been reported, providing potential applications in materials science (Li, Guo, Weng, & Lin, 2012).

Other Relevant Chemical Syntheses and Studies

- A copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides has been developed, highlighting a mild and functional group-tolerant process (Zhou, Yan, Ma, He, Li, Cao, Yan, & Huang, 2016).

- Research on the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion, showcasing a novel application in material protection and corrosion science (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Eigenschaften

IUPAC Name |

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O.BrH/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9;/h1-4,6H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGFTLWLEAVPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

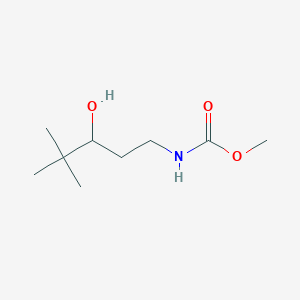

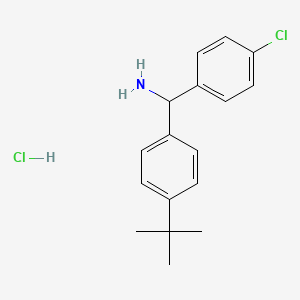

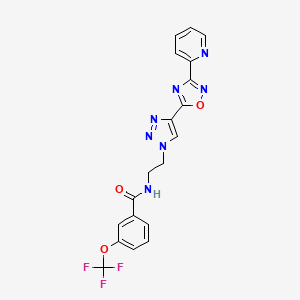

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

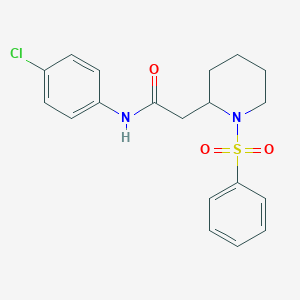

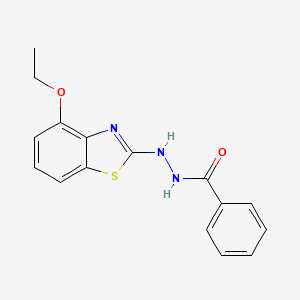

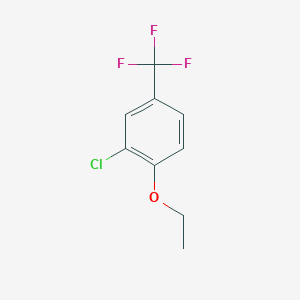

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)

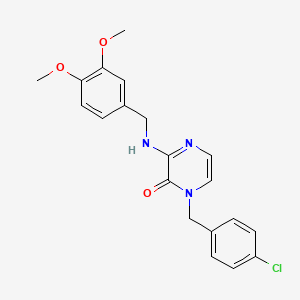

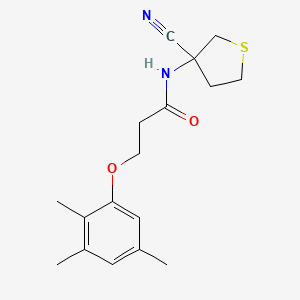

![N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2417130.png)